ENT1 vs. ENT2 Inhibitor Selectivity
5-(p-Hydroxybenzyl)-uracil exhibits a stark and quantifiable difference in inhibitory potency between the two major human equilibrative nucleoside transporters, ENT1 and ENT2. It is a potent inhibitor of human ENT1 but shows negligible activity against rat ENT2. This functional selectivity is a key point of differentiation from pan-transporter inhibitors or compounds with different selectivity profiles [1].
| Evidence Dimension | Inhibitory potency (IC50) against human ENT1 vs. rat ENT2 |
|---|---|
| Target Compound Data | IC50 = 3.20 nM (against human ENT1); IC50 = 1,490 nM (against rat ENT2) |
| Comparator Or Baseline | Comparator is the same compound tested on different isoforms: human ENT1 vs. rat ENT2. |
| Quantified Difference | The potency against human ENT1 is approximately 465-fold greater than against rat ENT2. |
| Conditions | Cell-based [3H]5-uridine uptake assay. Human ENT1 was expressed in porcine PK15NTD cells; rat ENT2 was expressed in rat H9c2 cells [1]. |
Why This Matters
This data is critical for designing assays to study ENT1-mediated transport specifically; using this compound enables selective probing of ENT1 function without confounding inhibition of ENT2, a property not guaranteed by other 5-benzyluracil analogs.
- [1] BindingDB. BDBM50036309 (CHEMBL3353072). Activity data for 5-(p-Hydroxybenzyl)-uracil on ENT1 and ENT2. Accessed 2026-04-16. View Source
